2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
“2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” is a complex organic compound that features both phenolic and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the phenolic groups: This step might involve electrophilic aromatic substitution reactions to introduce the hydroxy and methyl groups onto the benzene rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its phenolic structure.
Antioxidant Activity: The phenolic groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of “2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Lacks the methyl group on the phenolic ring.
2-(4-Methoxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Has a methoxy group instead of a hydroxy group.
Uniqueness
“2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” is unique due to the presence of both hydroxy and methyl groups on the phenolic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-10-14(2-7-18(13)22)11-19(23)20-9-8-16(12-20)15-3-5-17(21)6-4-15/h2-7,10,16,21-22H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAODNYUCOIXKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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